Verubulin hydrochloride Verubulin hydrochloride Verubulin Hydrochloride is the hydrochloride salt form of verubulin, a quinazoline derivative with potential dual antineoplastic activities. Verubulin binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, such as P-glycoprotein, multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1); therefore, it may be useful for treating multidrug resistant (MDR) tumors that express these transporters. In addition, as a vascular disrupting agent (VDA), verubulin appears to disrupt tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death.
Brand Name: Vulcanchem
CAS No.: 917369-31-4
VCID: VC0005024
InChI: InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H
SMILES: CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8 g/mol

Verubulin hydrochloride

CAS No.: 917369-31-4

Cat. No.: VC0005024

Molecular Formula: C17H18ClN3O

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

Verubulin hydrochloride - 917369-31-4

CAS No. 917369-31-4
Molecular Formula C17H18ClN3O
Molecular Weight 315.8 g/mol
IUPAC Name N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride
Standard InChI InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H
Standard InChI Key VYUWDIKZJLOZJL-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl
Canonical SMILES CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl

Chemical and Structural Properties

Molecular Characteristics

Verubulin hydrochloride is the hydrochloride salt of verubulin, a synthetic quinazoline-based compound. Its core structure consists of a quinazoline ring substituted with methyl and methoxyphenyl groups (Figure 1). The hydrochloride salt enhances solubility, with reported solubility values of ≥10.55 mg/mL in dimethyl sulfoxide (DMSO) and ≥5 mg/mL in water .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC17H18ClN3O\text{C}_{17}\text{H}_{18}\text{ClN}_{3}\text{O}
Molecular Weight315.8 g/mol
CAS Number917369-31-4
Solubility (H₂O)≥5 mg/mL
Purity (Commercial)≥98% (HPLC)

Synthesis and Stability

The synthesis of verubulin hydrochloride involves multi-step organic reactions, starting with the condensation of 4-chloro-2-methylquinazoline with 4-methoxy-N-methylaniline, followed by hydrochloride salt formation . Stability studies recommend storage in desiccated conditions at room temperature to prevent degradation .

Pharmacological Mechanisms

Vascular Disrupting Activity

As a vascular disrupting agent (VDA), verubulin selectively targets tumor vasculature, causing endothelial cell apoptosis and ischemia. Preclinical models show rapid collapse of tumor blood vessels within 1–4 hours post-administration, leading to central necrosis . This dual mechanism—direct cytotoxicity and vascular targeting—enhances its antineoplastic profile.

Preclinical and Clinical Research

In Vitro and Animal Studies

In glioblastoma multiforme (GBM) xenografts, verubulin hydrochloride reduced tumor volume by 70–80% at 10 mg/kg doses . Its ability to cross the blood-brain barrier (BBB) makes it particularly relevant for central nervous system (CNS) malignancies.

Table 2: Preclinical Efficacy in Select Cancer Models

Cancer TypeModel SystemOutcome (vs. Control)Source
GlioblastomaU87MG Xenografts78% Tumor Reduction
Colorectal AdenocarcinomaHCT116 CellsIC₅₀ = 2.1 nM
Breast CancerMDA-MB-231 Xenografts65% Growth Inhibition

Clinical Trial Progress

Phase I/II trials (NCT00423410, NCT00554264) evaluated verubulin hydrochloride in recurrent GBM and metastatic melanoma. While early-phase studies demonstrated manageable toxicity (grade 1–2 fatigue, nausea), phase II trials revealed limited single-agent activity, prompting investigation into combination therapies .

Current Challenges and Future Directions

Resistance Mechanisms

Emerging data suggest βIII-tubulin isoform overexpression may confer resistance, mirroring patterns seen with other microtubule-targeting agents . Combinatorial approaches with PI3K/AKT inhibitors are under exploration to mitigate this .

Formulation Advances

Nanoencapsulation in liposomes or albumin-bound nanoparticles aims to enhance tumor targeting and reduce systemic exposure. Preliminary data show a 3-fold increase in intratumoral concentration compared to free drug .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator